CDK7-IN-2 hydrochloride hydrate
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Overview
Description
CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has shown significant anti-cancer properties and is used primarily in scientific research to study the role of CDK7 in cell cycle regulation and transcription .
Preparation Methods
The synthesis of CDK7-IN-2 hydrochloride hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
CDK7-IN-2 hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CDK7-IN-2 hydrochloride hydrate is widely used in scientific research due to its potent inhibitory effects on CDK7. Some of its applications include:
Chemistry: Used to study the chemical properties and reactivity of CDK7 inhibitors.
Biology: Employed in cell biology to investigate the role of CDK7 in cell cycle regulation and transcription.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new CDK7 inhibitors and other related compounds
Mechanism of Action
CDK7-IN-2 hydrochloride hydrate exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is essential for the progression of the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
CDK7-IN-2 hydrochloride hydrate is unique due to its high selectivity and potency as a CDK7 inhibitor. Similar compounds include:
ICEC0942 (CT7001): Another selective CDK7 inhibitor with anti-cancer properties.
SY-1365: A CDK7 inhibitor that has shown efficacy in preclinical studies.
SY-5609: A potent CDK7 inhibitor currently in clinical trials.
LY3405105: A selective CDK7 inhibitor being explored for its therapeutic potential
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and clinical applications.
Properties
Molecular Formula |
C26H42ClN7O4 |
---|---|
Molecular Weight |
552.1 g/mol |
IUPAC Name |
[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1 |
InChI Key |
XHTUBUFFXLGQAJ-STEWLIJWSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl |
Origin of Product |
United States |
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